
a-Trifluoroacetyl-g-thiobutyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Trifluoroacetyl-g-thiobutyrolactone: is a chemical compound with the molecular formula C6H5F3O2S and a molecular weight of 198.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group and a thiobutyrolactone ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of a-Trifluoroacetyl-g-thiobutyrolactone typically involves the reaction of thiobutyrolactone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient recovery of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: a-Trifluoroacetyl-g-thiobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiobutyrolactones.
Aplicaciones Científicas De Investigación
a-Trifluoroacetyl-g-thiobutyrolactone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of a-Trifluoroacetyl-g-thiobutyrolactone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biological processes .
Comparación Con Compuestos Similares
γ-Thiobutyrolactone: Shares the thiobutyrolactone ring but lacks the trifluoroacetyl group.
α-Trifluoroacetyl-γ-butyrolactone: Similar structure but with a butyrolactone ring instead of a thiobutyrolactone ring.
Uniqueness: a-Trifluoroacetyl-g-thiobutyrolactone is unique due to the presence of both the trifluoroacetyl group and the thiobutyrolactone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H5F3O2S |
|---|---|
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2 |
Clave InChI |
OVDKJCPUGWGEJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=O)C1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


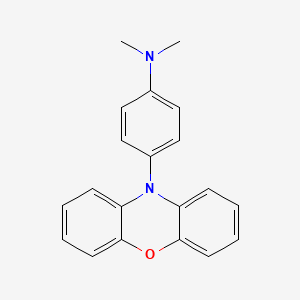

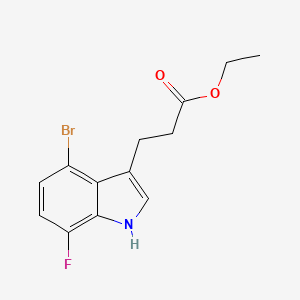

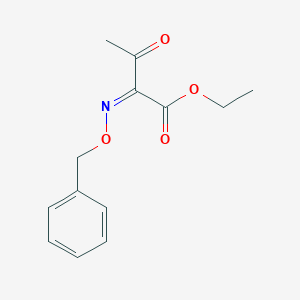
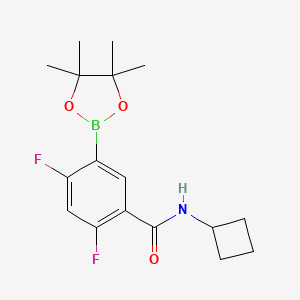
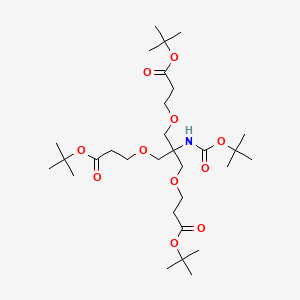
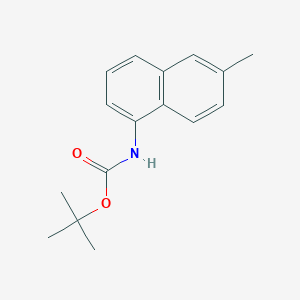
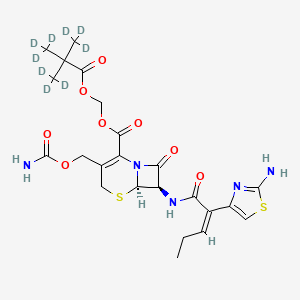
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

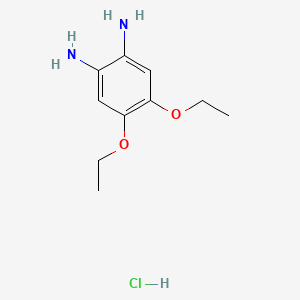
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

